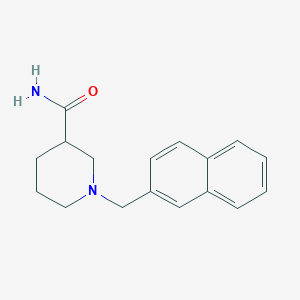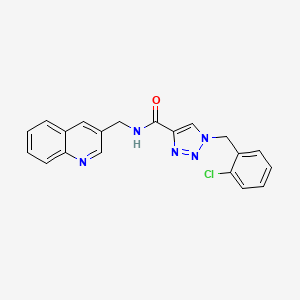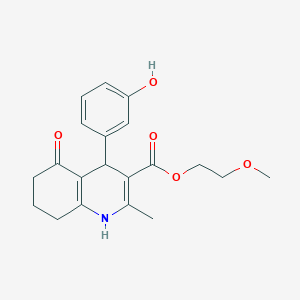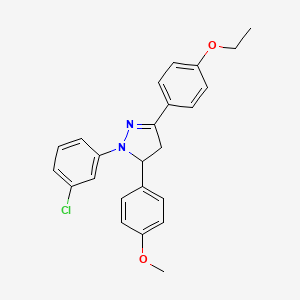
1-(2-naphthylmethyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-naphthylmethyl)-3-piperidinecarboxamide, also known as NPC 15437, is a chemical compound that has been studied for its potential therapeutic applications in various scientific research fields.
Aplicaciones Científicas De Investigación
1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been studied for its potential therapeutic applications in various scientific research fields, including neurology, pharmacology, and oncology. In neurology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been studied for its potential use as an analgesic and anti-inflammatory agent. In oncology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have anti-cancer properties and can potentially be used to treat various types of cancer.
Mecanismo De Acción
The mechanism of action of 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 is not fully understood, but it is believed to work by modulating the activity of certain proteins and enzymes in the body. Specifically, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to activate the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have various biochemical and physiological effects in the body. In neurology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to protect neurons from oxidative stress and apoptosis, which can contribute to the development of neurodegenerative diseases. In pharmacology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to reduce inflammation and pain, potentially through its inhibition of COX-2 activity. In oncology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 in lab experiments is its potential therapeutic applications in various scientific research fields. Additionally, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have relatively low toxicity and can be administered orally, making it a potentially useful drug candidate. However, one limitation of using 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 in lab experiments is its limited availability and high cost, which can make it difficult to obtain and use in large-scale studies.
Direcciones Futuras
There are several potential future directions for research on 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437. One direction is to further investigate its potential therapeutic applications in neurology, pharmacology, and oncology. Additionally, future research could focus on elucidating the mechanism of action of 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 and identifying potential drug targets. Finally, future studies could explore the development of more cost-effective and efficient synthesis methods for 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437.
Métodos De Síntesis
1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 can be synthesized using a multi-step process that involves the reaction between 2-naphthaldehyde and piperidine, followed by the addition of a carboxylic acid group. The final product is obtained through purification and isolation processes, such as recrystallization and chromatography.
Propiedades
IUPAC Name |
1-(naphthalen-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-17(20)16-6-3-9-19(12-16)11-13-7-8-14-4-1-2-5-15(14)10-13/h1-2,4-5,7-8,10,16H,3,6,9,11-12H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNDYMXSBAPSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=CC=CC=C3C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5107983.png)


![4-butoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5107993.png)


![2-({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5108014.png)




![1-(3,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108052.png)

![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)